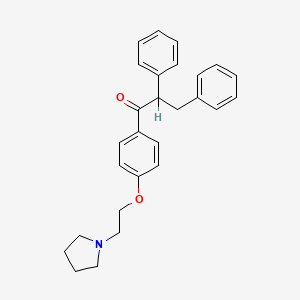
2,3-Diphenyl-4'-beta-pyrrolidinoethoxypropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the pyrrolidine moiety: The next step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with pyrrolidine under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can be compared with other similar compounds, such as:
2,3-Diphenyl-4’-beta-pyrrolidinoethoxyacrylophenone: Similar structure but with an acrylophenone moiety.
2,3-Diphenyl-4’-beta-pyrrolidinoethoxybenzophenone: Similar structure but with a benzophenone moiety.
The uniqueness of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
31349-73-2 |
|---|---|
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC名 |
2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C27H29NO2/c29-27(24-13-15-25(16-14-24)30-20-19-28-17-7-8-18-28)26(23-11-5-2-6-12-23)21-22-9-3-1-4-10-22/h1-6,9-16,26H,7-8,17-21H2 |
InChIキー |
WFSXICXUCQYGCS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




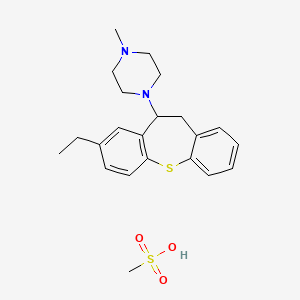
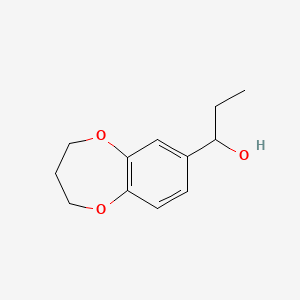
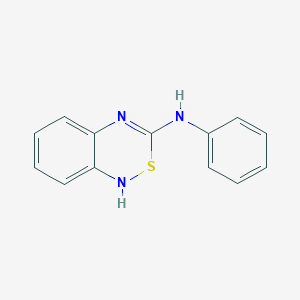



![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
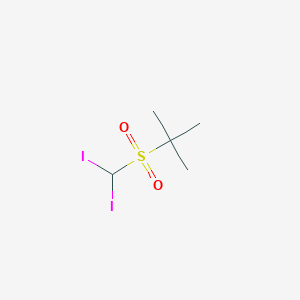
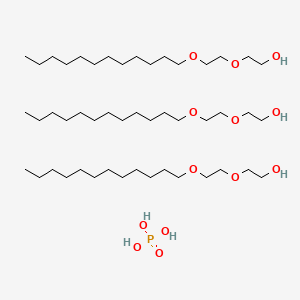
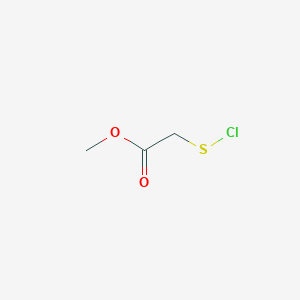

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
